Home > Products > Screening Compounds P77568 > Atopaxar hydrobromide
Atopaxar hydrobromide - 943239-67-6

Atopaxar hydrobromide

Catalog Number: EVT-8156113
CAS Number: 943239-67-6
Molecular Formula: C29H39BrFN3O5
Molecular Weight: 608.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Atopaxar hydrobromide is classified as an investigational drug and belongs to the group of antiplatelet agents. Its mechanism of action involves competitive and reversible inhibition of the protease-activated receptor 1, which mediates platelet activation through thrombin signaling pathways . The compound has been evaluated in various clinical trials, with phase II studies demonstrating its safety and efficacy profile .

Synthesis Analysis

Methods and Technical Details

The synthesis of atopaxar hydrobromide involves several steps that typically include the formation of key intermediates followed by final modifications to achieve the desired chemical structure. Although specific synthetic pathways are proprietary and not extensively detailed in public literature, the general approach includes:

  1. Construction of the Core Structure: The synthesis begins with the formation of a pyridine-based core, which is essential for its biological activity.
  2. Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance solubility and binding affinity to the thrombin receptor.
  3. Hydrobromide Salt Formation: The final step often includes the formation of the hydrobromide salt to improve stability and solubility in aqueous environments.
Molecular Structure Analysis

Structure and Data

The molecular formula for atopaxar hydrobromide is C29H38FN3O5C_{29}H_{38}FN_{3}O_{5}, with a molecular weight of approximately 527.64 g/mol . The structure features multiple functional groups, including:

  • A pyridine ring
  • A fluorinated alkyl chain
  • Several hydroxyl groups contributing to its solubility profile

The three-dimensional conformation allows for effective interaction with the thrombin receptor, facilitating its antagonistic action .

Chemical Reactions Analysis

Reactions and Technical Details

Atopaxar hydrobromide undergoes various chemical reactions primarily related to its interactions with biological targets:

  1. Binding Interactions: The compound binds competitively to the thrombin receptor, preventing thrombin from activating platelets.
  2. Metabolic Pathways: It is metabolized predominantly via cytochrome P450 enzymes, particularly CYP3A4, which impacts its pharmacokinetics and potential drug-drug interactions .
  3. Stability Studies: Research indicates that atopaxar maintains stability under physiological conditions, which is crucial for its therapeutic application.

In vitro studies have demonstrated that atopaxar effectively inhibits thrombin-induced calcium mobilization in platelets, further confirming its role as a potent antagonist .

Mechanism of Action

Process and Data

Atopaxar exerts its antiplatelet effects by antagonizing the thrombin receptor (protease-activated receptor 1). The mechanism involves:

  1. Competitive Inhibition: Atopaxar competes with thrombin for binding to the receptor, thereby blocking downstream signaling pathways.
  2. Calcium Release Modulation: By inhibiting receptor activation, atopaxar prevents calcium release from intracellular stores, which is essential for platelet activation and aggregation .
  3. Impact on Thrombosis: Clinical studies suggest that atopaxar reduces arterial thrombosis without significantly affecting bleeding times, indicating a favorable safety profile .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Atopaxar hydrobromide exhibits several notable physical and chemical properties:

  • Solubility: Water solubility is approximately 0.00591 mg/mL, indicating low solubility .
  • LogP Value: The logP value ranges from 4.23 to 4.66, suggesting moderate lipophilicity which aids in membrane permeability.
  • pKa Values: The strongest acidic pKa is around 13.29, while the strongest basic pKa is approximately 6.61, influencing its ionization state under physiological conditions .
  • Molecular Stability: Studies indicate that atopaxar remains stable under various conditions relevant to drug formulation.

These properties are critical for determining dosage forms and delivery methods in clinical settings.

Applications

Scientific Uses

Atopaxar hydrobromide has been explored primarily within cardiovascular medicine due to its antiplatelet properties. Its applications include:

  • Treatment of Coronary Artery Disease: As a potential therapeutic agent to reduce thrombotic events in patients with coronary artery disease.
  • Management of Acute Coronary Syndrome: Investigated for use in acute settings where rapid antiplatelet action is required without excessive bleeding risk .
  • Research Tool: Utilized in laboratory settings to study platelet function and thrombus formation mechanisms.

Ongoing clinical trials continue to evaluate its efficacy and safety across different patient populations, aiming to establish it as a viable alternative or adjunct to existing antiplatelet therapies .

Introduction to Atopaxar Hydrobromide as a Therapeutic Agent

Historical Development and Pharmacological Classification

Atopaxar Hydrobromide (chemical name: 1-[3-tert-butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrobromide) is a small molecule investigational compound with the molecular formula C₂₉H₃₉BrFN₃O₅ and a molecular weight of 608.54 g/mol [9]. It was developed by Eisai Co., Ltd. under the code E5555 as a reversible antagonist targeting protease-activated receptor 1 (PAR-1). Pharmacologically, it belongs to the dual-classification of:

  • PAR-1 antagonists: Inhibits thrombin-mediated platelet activation.
  • Kinase inhibitors: Modulates Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathways.

The compound advanced to Phase II clinical trials for coronary artery disorders but was discontinued globally in May 2012 due to strategic decisions rather than efficacy concerns [1] [4].

Table 1: Key Chemical and Developmental Attributes of Atopaxar Hydrobromide

PropertyDetail
Molecular FormulaC₂₉H₃₉BrFN₃O₅
Molecular Weight608.54 g/mol
OriginatorEisai Co., Ltd.
Development StatusPhase II (discontinued in 2012)
Primary TargetsPAR-1 receptor; JAK1/JAK2 kinases
Solubility CharacteristicsHydrobromide salt enhances aqueous solubility

Rationale for Targeting Protease-Activated Receptor-1 and JAK-STAT Pathways

PAR-1 Inhibition

Thrombin, a pivotal platelet activator, exerts effects via PAR-1—a G protein-coupled receptor highly expressed on human platelets. Atopaxar competitively inhibits PAR-1 by binding to the tethered ligand site, preventing thrombin-induced platelet aggregation. Key mechanistic advantages include:

  • Reversibility: Unlike irreversible PAR-1 antagonists (e.g., Vorapaxar), Atopaxar offers transient receptor blockade, potentially reducing bleeding risks [3] [7].
  • High Affinity: Binds PAR-1 with an IC₅₀ of 0.019 μM, 26-fold more potent than thrombin receptor-activating peptides [7].
  • Pathway Selectivity: Inhibits thrombin-induced platelet aggregation without affecting fibrin generation, preserving haemostasis [5] [10].

Preclinical studies demonstrated efficacy in inhibiting arterial thrombosis in guinea pigs without prolonging bleeding time, supporting its translational potential [7].

JAK-STAT Inhibition

In 2019, Atopaxar Hydrobromide was repurposed as a JAK-STAT inhibitor after a high-throughput screen of 16,081 compounds identified its ability to block STAT3 phosphorylation. It selectively inhibits JAK1 and JAK2 kinases (key mediators of cytokine signaling), inducing G1-phase cell cycle arrest and apoptosis in cancer cells with constitutively activated STAT3 [6]. This dual-targeting profile positions it uniquely for oncological applications.

Position Within the Landscape of PAR-1 Antagonists and Kinase Inhibitors

Among PAR-1 Antagonists

Atopaxar is classified as a reversible, competitive PAR-1 antagonist, contrasting with irreversible counterparts like Vorapaxar (FDA-approved for secondary cardiovascular prevention). Key differentiators include:

Table 2: Atopaxar Versus Other PAR-1 Antagonists

FeatureAtopaxar HydrobromideVorapaxarParmodulins
Binding MechanismReversible competitiveIrreversible orthostericAllosteric modulators
Bleeding RiskLower (preclinical)Increased (clinical)Minimal
Therapeutic ScopeCardiovascular; oncologyCardiovascular onlyCardiovascular; inflammatory
Development PhasePhase II (discontinued)Marketed (Zontivity®)Preclinical

Atopaxar’s reversibility may offer safer antiplatelet effects when combined with standard therapies (e.g., aspirin/clopidogrel) [2] [10].

Among Kinase Inhibitors

As a JAK-STAT inhibitor, Atopaxar Hydrobromide fills a niche for targeting STAT3-driven tumors. Unlike pan-JAK inhibitors (e.g., Ruxolitinib), it shows selectivity for JAK1/JAK2 over JAK3/TYK2. Key strengths include:

  • Apoptosis Induction: Triggers caspase-dependent apoptosis in STAT3-hyperactivated cancer cells [6].
  • In Vivo Efficacy: Suppresses tumor growth in xenograft models, validating translational potential.
  • Repurposing Potential: Leverages existing pharmacokinetic data from cardiovascular studies for oncology applications.

Table 3: JAK-STAT Pathway Modulation by Atopaxar Hydrobromide

ActivityExperimental Outcome
STAT3 Phosphorylation InhibitionBlocks constitutive and cytokine-induced STAT3 activation
JAK1/JAK2 InhibitionReduces kinase phosphorylation; IC₅₀ <1 μM
Cell Cycle EffectsInduces G1-phase arrest in MDA-MB-231, HGC-27 cells
Apoptotic InductionIncreases caspase-3/7 activity in STAT3-dependent tumors

Properties

CAS Number

943239-67-6

Product Name

Atopaxar hydrobromide

IUPAC Name

1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone;hydrobromide

Molecular Formula

C29H39BrFN3O5

Molecular Weight

608.5 g/mol

InChI

InChI=1S/C29H38FN3O5.BrH/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32;/h13-15,31H,7-12,16-17H2,1-6H3;1H

InChI Key

UNMBLVOFOAGGCG-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Br

Canonical SMILES

CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.